2,3,5,6-Tetrachloro-4-fluoropyridine
Overview
Description
2,3,5,6-Tetrachloro-4-fluoropyridine is a halogenated pyridine derivative This compound is characterized by the presence of four chlorine atoms and one fluorine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrachloro-4-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of pentachloropyridine with a fluorinating agent. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) under reflux .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetrachloro-4-fluoropyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation. The presence of multiple halogen atoms makes it highly reactive towards nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction typically involves the use of nucleophiles such as amines, thiols, or alkoxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.
Oxidation: Oxidation reactions may involve oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products: The major products formed from these reactions depend on the type of nucleophile or reagent used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while reduction can lead to the formation of partially or fully dehalogenated pyridine compounds .
Scientific Research Applications
2,3,5,6-Tetrachloro-4-fluoropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrachloro-4-fluoropyridine involves its interaction with various molecular targets. The halogen atoms in the compound enhance its ability to form strong interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
2,3,5,6-Tetrachloropyridine: Similar in structure but lacks the fluorine atom, making it less reactive towards certain nucleophiles.
2,3,5,6-Tetrafluoropyridine: Contains fluorine atoms instead of chlorine, resulting in different reactivity and physical properties.
Uniqueness: 2,3,5,6-Tetrachloro-4-fluoropyridine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances its reactivity and makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
2,3,5,6-tetrachloro-4-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl4FN/c6-1-3(10)2(7)5(9)11-4(1)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLNLWPRWHPFEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl4FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90535331 | |
Record name | 2,3,5,6-Tetrachloro-4-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90535331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34415-32-2 | |
Record name | 2,3,5,6-Tetrachloro-4-fluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34415-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5,6-Tetrachloro-4-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90535331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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